molecular formula C12H18N2O3S B400452 N-[4-(tert-butylsulfamoyl)phenyl]acetamide CAS No. 294885-56-6

N-[4-(tert-butylsulfamoyl)phenyl]acetamide

Cat. No. B400452
Key on ui cas rn: 294885-56-6
M. Wt: 270.35g/mol
InChI Key: NWRGSNIXTLZBBB-UHFFFAOYSA-N
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Patent
US08476456B2

Procedure details

To a suspension of 4-acetylaminobenzenesulfonyl chloride (10 g, 43 mmol) in DME (103 mL) is added, at 0° C., tert-butylamine (9 mL, 86 mmol) in DME (103 mL). Next, the reaction mixture is stirred for 4 h at reflux. The solvent is removed and CHCl3 is added. The resulting suspension is filtered and the solid is washed with CHCl3, H2O and Et2O. The solid obtained is dried in vacuo to give 8.0 g of the product as a white solid (yield: 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
103 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>COCCOC>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:19][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
103 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
103 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
Next, the reaction mixture is stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added, at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
CHCl3 is added
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the solid is washed with CHCl3, H2O and Et2O
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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